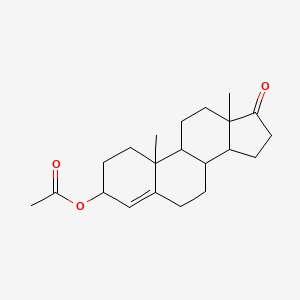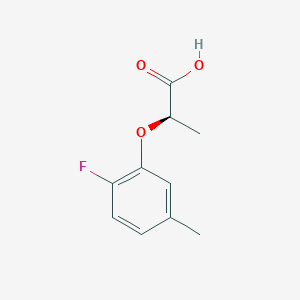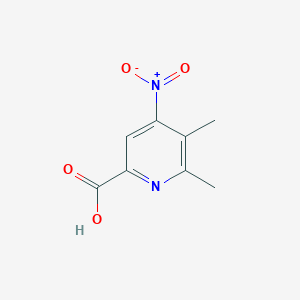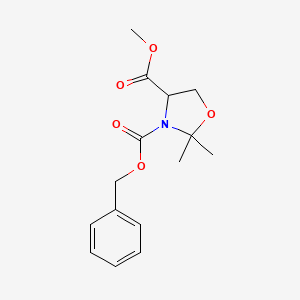
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This compound is particularly useful for studying the activity of elastases and chymotrypsin-like serine peptidases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid resin support. Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Deprotection Steps: After each coupling, the temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin and fully deprotected using a TFA-based cleavage cocktail.
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure efficiency and consistency in production.
化学反応の分析
Types of Reactions
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits fluorescence.
Common Reagents and Conditions
Enzymes: Human leukocyte elastase and porcine pancreatic elastase are commonly used to catalyze the hydrolysis.
Buffers: Reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (around 7.4).
Major Products
The major product of the enzymatic hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC).
科学的研究の応用
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of elastases and chymotrypsin-like serine peptidases.
Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors of elastases, which are therapeutic targets for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Biochemical Studies: Researchers use this compound to study the specificity and kinetics of enzyme-substrate interactions.
作用機序
The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves its cleavage by elastases and chymotrypsin-like serine peptidases. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon excitation.
類似化合物との比較
Similar Compounds
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-AMC: Another fluorogenic substrate for elastases, differing by the substitution of methionine with valine.
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Phe-AMC: Similar substrate with phenylalanine instead of methionine.
Uniqueness
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is unique due to its specific peptide sequence, which provides distinct substrate specificity for certain elastases and chymotrypsin-like serine peptidases. This specificity makes it a valuable tool for studying these enzymes’ activity and for screening potential inhibitors.
特性
IUPAC Name |
methyl 4-[[1-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)

![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)
![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)


![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)
